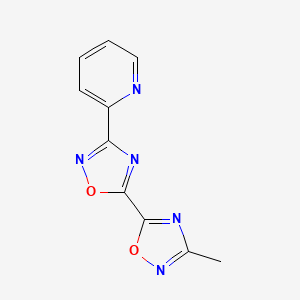![molecular formula C18H15ClF3N3OS B2522416 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one CAS No. 2067643-77-8](/img/structure/B2522416.png)
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one is a synthetic organic molecule that attracts attention for its potential applications in various scientific research areas. Its complex structure suggests it might exhibit a unique combination of chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Formation of the thiazole ring: : This can be achieved by condensing thiourea with appropriate α-haloketones.
Introduction of the piperidine ring: : Subsequent substitution of the thiazole with 4-(trifluoromethyl)piperidine under basic conditions.
Construction of the indole core: : This can be synthesized via a Fischer indole synthesis from phenylhydrazine and 2-chloroacetophenone.
Final coupling reaction: : The indole derivative is then reacted with the thiazole derivative using suitable bases and solvents to yield the target compound.
Industrial Production Methods
Scaling up for industrial production would likely require optimization of each step to maximize yield and minimize side reactions. Catalysts and solvents would be selected based on availability, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoing oxidative reactions, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions might yield simpler derivatives or aid in dechlorination.
Substitution: : Nucleophilic substitution reactions, especially at the chloro group or other reactive centers in the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Alkyl halides for N-alkylation, aryl halides for arylation reactions using palladium catalysts.
Major Products
Oxidation products: : N-oxides and hydroxylated derivatives.
Reduction products: : Dechlorinated and deoxygenated analogs.
Substitution products: : Alkylated and arylated variants.
Aplicaciones Científicas De Investigación
This compound finds significant applications across diverse fields:
Chemistry: : Used in the study of novel reaction mechanisms and synthesis of complex organic molecules.
Medicine: : Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent due to the presence of bioactive moieties.
Mecanismo De Acción
The mechanism by which 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one exerts its effects is complex:
Molecular targets: : Likely interacts with enzymes or receptors containing nucleophilic sites.
Pathways involved: : May modulate signal transduction pathways involving kinases or phosphatases due to its potential binding sites.
Comparación Con Compuestos Similares
Comparison
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-2-yl}methylidene)-1H-indol-2-one: : The trifluoromethyl piperidine substitution at the indole moiety makes it unique compared to other compounds.
Other similar compounds
3-(2-(4-(trifluoromethyl)piperidino)-1,3-thiazol-5-yl)-1H-indol-2-one
5-chloro-3-(1,3-thiazol-2-yl)-1H-indol-2-one
Uniqueness
The specific substitution pattern and the presence of multiple reactive centers make it unique, potentially contributing to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(3Z)-5-chloro-3-[[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3OS/c19-11-1-2-15-13(7-11)14(16(26)24-15)8-12-9-23-17(27-12)25-5-3-10(4-6-25)18(20,21)22/h1-2,7-10H,3-6H2,(H,24,26)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMFGWMWZQALR-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C3C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C\3/C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]aniline](/img/structure/B2522333.png)
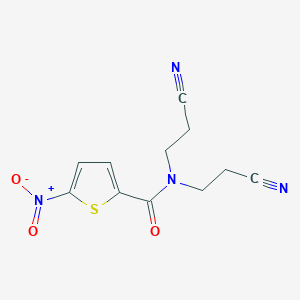
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)
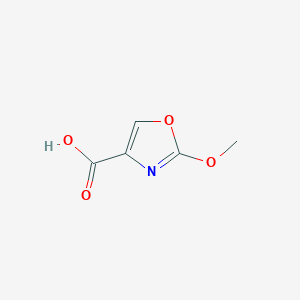
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
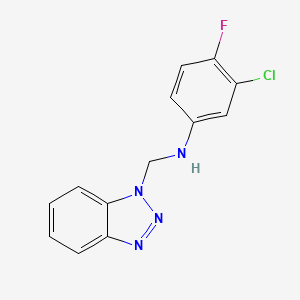
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)
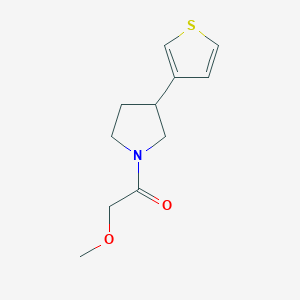
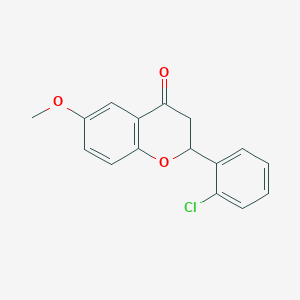
![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)
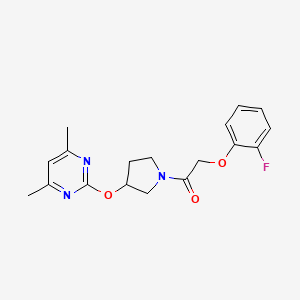
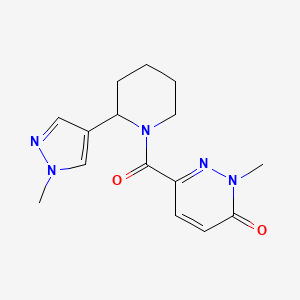
![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)
